molecular formula C25H22N2O6S B11286046 N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No.: B11286046
M. Wt: 478.5 g/mol
InChI Key: SXYQBTQGEGTPHV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline core using sulfonyl chlorides in the presence of a base such as pyridine.

    Hydroxylation and Carboxylation:

    Final Coupling: The final step involves coupling the intermediate with 4-ethylphenylamine under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Bases: Pyridine, NaOH

    Acids: HCl, H2SO4

Major Products

    Oxidation: Formation of quinoline-2,4-dione derivatives

    Reduction: Formation of 4-hydroxyquinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting various diseases due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-2-((4-methoxyphenyl)sulfonyl)-4-oxo-1,2-dihydroquinoline-7-carboxamide
  • N-(4-ethylphenyl)-4-hydroxy-3-((4-methylphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

Uniqueness

N-(4-ethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both hydroxyl and sulfonyl groups in the quinoline core enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C25H22N2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C25H22N2O6S/c1-3-15-4-7-17(8-5-15)26-24(29)16-6-13-20-21(14-16)27-25(30)23(22(20)28)34(31,32)19-11-9-18(33-2)10-12-19/h4-14H,3H2,1-2H3,(H,26,29)(H2,27,28,30)

InChI Key

SXYQBTQGEGTPHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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